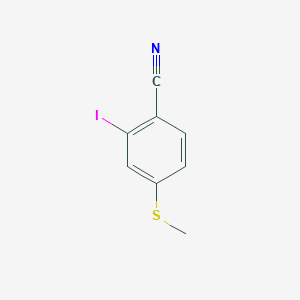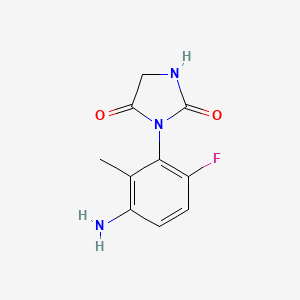
3-(3-Amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C10H10FN3O2 . The InChI code is 1S/C10H11N3O2/c1-6-7(11)3-2-4-8(6)13-9(14)5-12-10(13)15/h2-4H,5,11H2,1H3,(H,12,15) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 205.22 .Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Antiarrhythmic Applications
This compound falls within the class of hydantoins, which are known for their anticonvulsant and antiarrhythmic properties . These properties make it a potential candidate for the development of new medications aimed at treating epilepsy and irregular heart rhythms.
Antidiabetic Potential
Hydantoins, including derivatives like our compound of interest, have been studied for their potential use in treating diabetes . By influencing insulin release or mimicking insulin’s effects, they could offer a new pathway for managing blood sugar levels.
Antimicrobial Activity
The structural features of this compound suggest it could be effective against bacterial and fungal infections. Research into similar molecules has shown antifungal , antibacterial , and anti-inflammatory activities , which could be harnessed in new treatments for infectious diseases.
Hypoglycemic Treatment
Beyond its potential role in diabetes management, this compound could also be used to treat hypoglycemia . Its ability to modulate blood glucose levels could be vital for patients who experience dangerously low blood sugar levels.
Plant Growth Regulation
Some hydantoins have shown efficacy as plant growth inhibitors . This compound could be explored for agricultural applications, potentially serving as a herbicide or a regulator of plant growth in various settings.
Organic Synthesis
In the realm of organic chemistry, this compound could be used as a building block for synthesizing a variety of heterocyclic compounds . Its reactive sites make it a versatile reagent for creating new molecules with potential pharmacological activities.
Materials Science
Bioisosterism in Drug Design
Finally, the concept of bioisosterism, where one atom or group is replaced with another to retain biological activity, is crucial in drug design. This compound could be used to study bioisosteric replacements , leading to the development of new drugs with improved efficacy and reduced toxicity .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
3-(3-amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O2/c1-5-7(12)3-2-6(11)9(5)14-8(15)4-13-10(14)16/h2-3H,4,12H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVRGQMOXOEMJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N2C(=O)CNC2=O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



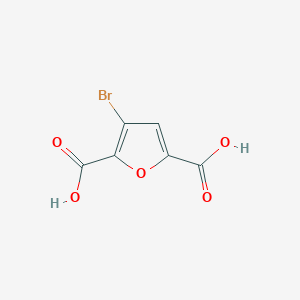
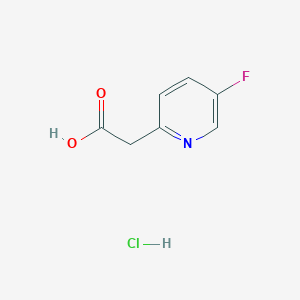

![2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B1382198.png)
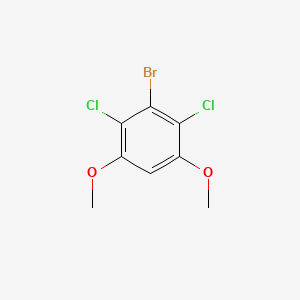
![tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate](/img/structure/B1382203.png)
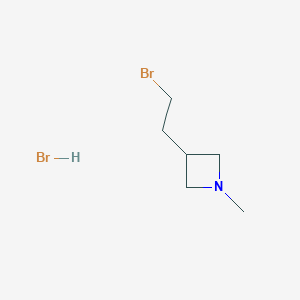
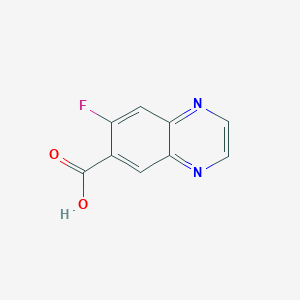
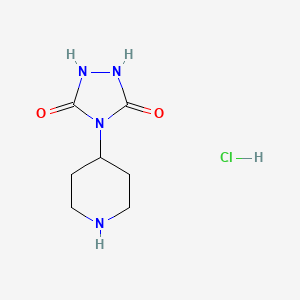
![2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride](/img/structure/B1382208.png)
![2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride](/img/structure/B1382210.png)
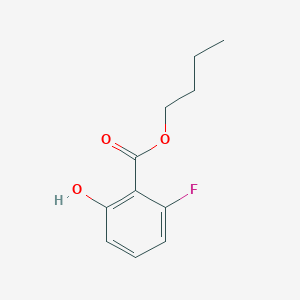
![2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1382216.png)
